molecular formula C8H10N2O2 B1419103 5-cyclobutyl-1H-pyrazole-3-carboxylic acid CAS No. 957129-37-2

5-cyclobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1419103
CAS No.: 957129-37-2
M. Wt: 166.18 g/mol
InChI Key: VKUSZPYMCIJUJR-UHFFFAOYSA-N
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Description

5-cyclobutyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a pyrazole derivative, characterized by a cyclobutyl group attached to the pyrazole ring

Biochemical Analysis

Biochemical Properties

5-cyclobutyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effect on gene expression can result in the upregulation or downregulation of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy balance and overall metabolic function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can influence its biological activity and the extent of its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 5-cyclobutyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-cyclobutyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-cyclobutyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5-cyclobutyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSZPYMCIJUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957129-37-2
Record name 5-cyclobutyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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